3-benzyl-6-nitro-2H-1,3-benzoxazine-2,4(3H)-dione
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Overview
Description
3-benzyl-6-nitro-2H-1,3-benzoxazine-2,4(3H)-dione is a synthetic organic compound that belongs to the class of benzoxazines. Benzoxazines are known for their diverse applications in materials science, particularly in the development of high-performance polymers. This compound is characterized by the presence of a benzyl group, a nitro group, and a benzoxazine ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-6-nitro-2H-1,3-benzoxazine-2,4(3H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-nitrobenzaldehyde with benzylamine in the presence of a suitable catalyst to form the intermediate Schiff base, which then undergoes cyclization to yield the desired benzoxazine compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-benzyl-6-nitro-2H-1,3-benzoxazine-2,4(3H)-dione can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under suitable conditions.
Reduction: The benzoxazine ring can be opened under acidic or basic conditions.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide or potassium permanganate.
Reduction: Typical reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-benzyl-6-amino-2H-1,3-benzoxazine-2,4(3H)-dione.
Reduction: Formation of ring-opened products such as 3-benzyl-6-nitroaniline.
Substitution: Formation of various substituted benzoxazines depending on the reagents used.
Scientific Research Applications
3-benzyl-6-nitro-2H-1,3-benzoxazine-2,4(3H)-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of advanced materials and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of high-performance resins and coatings.
Mechanism of Action
The mechanism of action of 3-benzyl-6-nitro-2H-1,3-benzoxazine-2,4(3H)-dione depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
3-benzyl-6-nitro-2H-1,3-benzoxazine-2,4(3H)-dione: Unique due to the presence of both benzyl and nitro groups.
3-phenyl-6-nitro-2H-1,3-benzoxazine-2,4(3H)-dione: Similar structure but with a phenyl group instead of a benzyl group.
3-benzyl-6-chloro-2H-1,3-benzoxazine-2,4(3H)-dione: Contains a chloro group instead of a nitro group.
Uniqueness
The presence of both benzyl and nitro groups in this compound imparts unique chemical and physical properties, making it distinct from other benzoxazine derivatives
Properties
IUPAC Name |
3-benzyl-6-nitro-1,3-benzoxazine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O5/c18-14-12-8-11(17(20)21)6-7-13(12)22-15(19)16(14)9-10-4-2-1-3-5-10/h1-8H,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHLYZRQWLIBVKB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C3=C(C=CC(=C3)[N+](=O)[O-])OC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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